[3-(Benzyloxy)prop-1-en-2-yl]benzene
Overview
Description
[3-(Benzyloxy)prop-1-en-2-yl]benzene is a useful research compound. Its molecular formula is C16H16O and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Biological Activity
[3-(Benzyloxy)prop-1-en-2-yl]benzene, also known as benzyl cinnamyl ether, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula for this compound is C16H16O, with a molecular weight of 240.29 g/mol. Its structure features a benzyloxy group and a prop-1-en-2-yl moiety, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzyloxy group can engage in hydrogen bonding and π-π interactions , enhancing its binding affinity to various enzymes and receptors. Additionally, the prop-1-en-2-yl group can undergo metabolic transformations, leading to the formation of active metabolites that may exert significant biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, a library of O-benzyl derivatives derived from neoisopulegol demonstrated significant antibacterial effects against various pathogens .
2. Inhibition of Monoamine Oxidases (MAOs)
Recent investigations into the inhibitory action of benzyloxy-substituted chalcones revealed strong inhibition against human monoamine oxidase B (hMAO-B). Compounds with similar structures exhibited IC50 values as low as 0.067 μM, indicating potent inhibitory activity . This suggests potential applications in treating neurodegenerative diseases where MAO inhibition is beneficial.
3. Antioxidant Activity
The antioxidant properties of this compound derivatives have been explored in various studies. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and contributing to their overall therapeutic potential.
Case Studies
Several case studies have investigated the biological activities of compounds related to this compound:
Research Findings
Extensive research has highlighted the diverse applications and potential therapeutic benefits of this compound:
- Drug Development : The compound serves as a valuable building block in the synthesis of pharmaceuticals aimed at treating various diseases.
- Therapeutic Applications : Its ability to inhibit MAOs suggests potential use in managing mood disorders and neurodegenerative diseases.
- Industrial Applications : Beyond medicinal uses, it is utilized in the production of specialty chemicals and flavorings due to its unique chemical properties.
Properties
IUPAC Name |
3-phenylmethoxyprop-1-en-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-14(16-10-6-3-7-11-16)12-17-13-15-8-4-2-5-9-15/h2-11H,1,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDWEVRZQXRVDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COCC1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00789308 | |
Record name | [3-(Benzyloxy)prop-1-en-2-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00789308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51876-08-5 | |
Record name | [3-(Benzyloxy)prop-1-en-2-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00789308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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